5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile
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Overview
Description
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4 and a molecular weight of 178.58 g/mol . This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a cyano group at the 7-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetonitrile in the presence of a base, such as potassium carbonate, to form the desired product . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields . The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-aminoimidazo[1,5-c]pyrimidine-7-carbonitrile derivatives .
Scientific Research Applications
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different substitution patterns.
Imidazo[1,2-c]pyrimidine: A related compound with a different fusion pattern of the imidazole and pyrimidine rings.
5-Bromoimidazo[1,5-c]pyrimidine-7-carbonitrile: A similar compound with a bromine atom instead of a chlorine atom at the 5-position.
Uniqueness
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-5(2-9)1-6-3-10-4-12(6)7/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQYKOPKQOGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N2C1=CN=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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